molecular formula C17H18ClNO2 B2969977 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide CAS No. 2034257-35-5

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide

Cat. No.: B2969977
CAS No.: 2034257-35-5
M. Wt: 303.79
InChI Key: SQUHHLZUJZGANR-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxypropyl chain, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide typically involves the reaction of 3-chlorophenylpropanol with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Shares a similar chlorophenyl group but differs in the presence of a nitrobenzamide moiety.

    4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives: Contains a chlorophenyl group and a benzoic acid moiety, used for antimicrobial applications.

Uniqueness

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-5-2-3-8-15(12)17(21)19-10-9-16(20)13-6-4-7-14(18)11-13/h2-8,11,16,20H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUHHLZUJZGANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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